molecular formula C6H12O5 B1297462 alpha-L-Fucose CAS No. 6696-41-9

alpha-L-Fucose

Cat. No. B1297462
CAS RN: 6696-41-9
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-SXUWKVJYSA-N
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Description

Alpha-L-Fucose is a 6-carbon deoxyhexose that is commonly incorporated into human glycoproteins and glycolipids . It is found at the terminal or preterminal positions of many cell-surface oligosaccharide ligands that mediate cell-recognition and adhesion-signaling pathways . It is an L-fucopyranose having alpha-configuration at the anomeric centre .


Synthesis Analysis

Fucosylation is a common post-translational modification that has important roles in human physiology and pathology . Alpha-fucosidases comprise a large enzyme family that recognizes fucosylated substrates with diverse α-linkages on these proteins . Lactobacillus casei produces an α-fucosidase, called AlfC, with specificity towards α (1,6)-fucose, the only linkage found in human N- glycan core fucosylation .


Molecular Structure Analysis

The enzymatic hydrolysis of α- l -fucosides is of importance in cancer, bacterial infections, and fucosidosis, a neurodegenerative lysosomal storage disorder . A series of snapshots along the reaction coordinate of a glycoside hydrolase family GH29 α- l -fucosidase unveil a Michaelis (ES) complex in a 1 C 4 (chair) conformation .


Chemical Reactions Analysis

The enzymatic hydrolysis of α- l -fucosides is of importance in cancer, bacterial infections, and fucosidosis, a neurodegenerative lysosomal storage disorder . A series of snapshots along the reaction coordinate of a glycoside hydrolase family GH29 α- l -fucosidase unveil a Michaelis (ES) complex in a 1 C 4 (chair) conformation and a covalent glycosyl-enzyme intermediate in 3 S 1 (skew-boat) .


Physical And Chemical Properties Analysis

Alpha-L-fucose is a dietary sugar that is used by cells in a process called fucosylation to post-translationally modify and regulate protein behavior and function . As fucosylation plays essential cellular functions in normal organ and immune developmental and homeostasis, it is perhaps not surprising that it has been found to be perturbed in a number of pathophysiological contexts, including cancer .

Scientific Research Applications

  • Production of Fucosylated Human Milk Oligosaccharides (HMOs)

    • Application Summary : Alpha-L-Fucosidases are used for the enzymatic synthesis of bioactive glycans, including fucosylated HMOs . More than half of HMOs are fucosylated and have attracted interest because of their excellent physiological functions on breast-fed infants .
    • Methods of Application : Alpha-L-Fucosidases, catalyzing the hydrolysis of fucosides and/or the transfer of fucosyl residue, have been characterized and modified into a trans-fucosylation mode or, further, engineered to function as “fucosynthase” .
    • Results or Outcomes : The implementation of trans-fucosylation patterns investigated in this paper via well-designed fucosidase mutants and proper reaction conditions may lead to the development of an excellent platform, serving both fundamental studies and industrial-scale processes, for valuable carbohydrates synthesis .
  • Synthesis of Fucosylated Amino Acids

    • Application Summary : Alpha-L-Fucosidases identified in an alpaca faeces metagenome have shown potential for synthesising fucosylated amino acids .
    • Methods of Application : The recombinant alpha-L-fucosidases were expressed in Escherichia coli and showed hydrolytic activity towards p-nitrophenyl-alpha-L-fucopyranoside and 2’-fucosyllactose . All four alpha-L-fucosidases could catalyse transfucosylation using a broad diversity of fucosyl acceptor substrates, including lactose, maltotriose, L-serine, and L-threonine .
    • Results or Outcomes : The results contribute insights into the potential use of alpha-L-fucosidases for synthesising fucosylated amino acids .
  • Regulation of Gastrointestinal Microbiota

    • Application Summary : Fucosylated HMOs can be used by certain bacteria, such as B. infantis, which have gene clusters encoding sugar transporters and specific glycosides . These bacteria can take advantage of specific fucosylated HMOs and secrete beneficial metabolites such as short-chain fatty acids .
    • Methods of Application : The bacteria utilize the fucosylated HMOs and through their metabolism, produce beneficial metabolites .
    • Results or Outcomes : This process efficiently represses the growth of undesirable microorganisms and regulates the gastrointestinal microbiota .
  • Synthesis of Fucosyl-Oligosaccharides

    • Application Summary : Fucosyl-oligosaccharides are natural prebiotics that promote the growth of probiotics in the human gut and stimulate the innate immune system .
    • Methods of Application : The release of α-L-fucosidase by Lactobacillus rhamnosus GG, and the use of this enzyme for the synthesis of fucosyl-oligosaccharides were investigated .
    • Results or Outcomes : The study provides insights into the potential use of α-L-fucosidases for synthesising fucosyl-oligosaccharides .
  • Immunostimulatory Activity Enhancement

    • Application Summary : L-fucose has been found to enhance immunostimulatory activity .
    • Methods of Application : Treatment with L-fucose induces differential polarization of dendritic cells, promoting myeloid maturation toward monocyte-derived dendritic cells (moDC) .
    • Results or Outcomes : This process enhances the immunostimulatory activity of these cells .
  • Synthesis of Fucose-Containing Saccharides

    • Application Summary : Alpha-L-Fucosidases have significant potential for synthesising fucosylated saccharides, major components of the oligosaccharides found in human milk .
    • Methods of Application : The unique ability of α-L-fucosidases to catalyse transfucosylation using a broad diversity of fucosyl acceptor substrates is utilized .
    • Results or Outcomes : This process contributes insights into the potential use of α-L-fucosidases for synthesising fucosylated saccharides .

Safety And Hazards

According to the safety data sheet, alpha-L-Fucose should be handled with care. Avoid contact with skin and eyes, and avoid breathing vapors or mists . If swallowed, seek immediate medical assistance .

Future Directions

The emerging importance of alpha-L-fucose in human breast cancer suggests that it is essential for constructing the malignant and metastatic phenotypes in many human breast cancers . This knowledge may inform the search for novel treatment approaches in breast cancer .

properties

IUPAC Name

(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-SXUWKVJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318356
Record name α-L-Fucose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

985 mg/mL
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-L-fucopyranose

CAS RN

6696-41-9
Record name α-L-Fucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6696-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-L-Fucopyranose
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Record name alpha-L-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04473
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name α-L-Fucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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